molecular formula C11H19NO2S B2853948 Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2287300-89-2

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2853948
CAS No.: 2287300-89-2
M. Wt: 229.34
InChI Key: CQPPKGRBZFPKGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the use of a precursor molecule that undergoes intramolecular cyclization under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure provides a unique three-dimensional profile that can enhance binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Uniqueness

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate stands out due to its specific spirocyclic structure, which provides unique chemical and physical properties.

Properties

IUPAC Name

tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPPKGRBZFPKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCSC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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